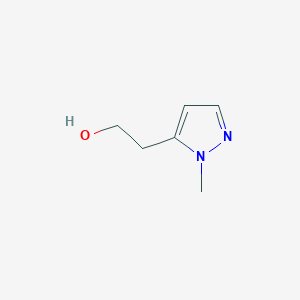

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVMMHAXQLTITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-hydroxypyrazole: Synthesis, Characterization, and Applications in Chemical and Pharmaceutical Development

A Note on Chemical Nomenclature: This guide focuses on 1-methyl-5-hydroxypyrazole . It is presumed that the topic "1-methyl-5-hydroxyethylpyrazole" contains a typographical error, as the preponderance of scientific literature and chemical databases points to the significance and widespread investigation of the former.

Introduction: The Versatile Pyrazole Scaffold

The pyrazole ring system is a foundational motif in medicinal chemistry and agrochemical research, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties confer favorable pharmacokinetic and pharmacodynamic characteristics, such as metabolic stability and the capacity for potent, selective interactions with biological targets.[1] Within the diverse family of pyrazole derivatives, 1-methyl-5-hydroxypyrazole emerges as a particularly valuable synthetic intermediate, prized for its utility in the development of novel herbicides and therapeutic agents.[3][4] This technical guide provides a comprehensive overview of 1-methyl-5-hydroxypyrazole, encompassing its chemical structure, synthesis methodologies, analytical characterization, and key applications.

Part 1: Chemical Identity and Physicochemical Properties

1-Methyl-5-hydroxypyrazole is a heterocyclic organic compound characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a hydroxyl group at the C5 position.

Chemical Structure:

Caption: Synthetic workflow for 1-methyl-5-hydroxypyrazole.

Experimental Protocol: Synthesis via Hydrolysis and Decarboxylation [3][5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 22 g of sodium hydroxide in 300 mL of water.

-

Addition of Intermediate: Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the sodium hydroxide solution.

-

Initial Reaction: Stir the mixture at 40 °C for 3 hours.

-

Cooling: Cool the reaction mixture to room temperature.

-

Acidification and Reflux: Carefully add 55 mL of concentrated hydrochloric acid dropwise. Following the addition, heat the mixture to reflux and maintain for 3 hours.

-

Solvent Removal: After the reflux period, remove the solvent by distillation under reduced pressure.

-

Purification: To the residue, add 200 mL of absolute ethanol and stir thoroughly.

-

Isolation: Filter the mixture to remove any precipitates. The filtrate is then concentrated under reduced pressure to yield the white solid product, 1-methyl-5-hydroxypyrazole.

This procedure has been reported to produce the target compound with a high yield (98.0%) and purity (96.50% by HPLC). [5]

Route 2: From Dimethyl Malonate

An alternative synthetic approach starts with dimethyl malonate. [6]This method involves a multi-step process:

-

Reaction of dimethyl malonate with a formamide compound (like DMF) and an alkylating agent in the presence of a base to form an intermediate.

-

Cyclization of this intermediate with methylhydrazine.

-

Subsequent hydrolysis and decarboxylation using an acid to obtain 1-methyl-5-hydroxypyrazole. [6] This route is noted for its use of less corrosive and easily recoverable raw materials, making it suitable for industrial-scale production. [6]

Part 3: Analytical Characterization

The structural confirmation and purity assessment of synthesized 1-methyl-5-hydroxypyrazole are crucial for its application in further research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the retention time of 1-methyl-5-hydroxypyrazole. [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation by identifying the chemical environment of hydrogen and carbon atoms. | Specific chemical shifts and coupling patterns characteristic of the methyl, hydroxyl, and pyrazole ring protons and carbons. [7][8] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (m/z = 98.0480). [9] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl) and C=N/C=C (pyrazole ring) stretching vibrations. [7] |

Part 4: Applications in Research and Development

The chemical architecture of 1-methyl-5-hydroxypyrazole makes it a versatile building block in both the agrochemical and pharmaceutical industries.

Agrochemicals

1-Methyl-5-hydroxypyrazole is a key intermediate in the synthesis of certain pyrazole-based herbicides. [3][4][6]These herbicides often function by inhibiting specific enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control. [6]

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a privileged structure in drug discovery, and derivatives of 1-methyl-pyrazole have been investigated for a wide range of therapeutic applications. [1]

Caption: Role of the 1-methyl-pyrazole scaffold in drug discovery.

-

Anticancer Agents: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential anti-prostate cancer agents, targeting the androgen receptor signaling pathway. [10]The 5-hydroxypyrazole scaffold has also been utilized to develop reversible inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer therapy. [11]* Antimicrobial and Antifungal Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have demonstrated potent antifungal and antibacterial activities. [12][13]* Antiparasitic Agents: Through medicinal chemistry optimization of a 1-methyl-1H-pyrazole-5-carboxamide scaffold, highly potent inhibitors of larval development in the parasitic nematode Haemonchus contortus have been identified. [14] The adaptability of the 1-methyl-pyrazole core allows for systematic structural modifications, enabling the fine-tuning of biological activity and the development of targeted therapeutic agents.

Conclusion

1-Methyl-5-hydroxypyrazole is a chemically significant and versatile intermediate. Its straightforward synthesis, coupled with the proven biological relevance of the pyrazole scaffold, ensures its continued importance in the fields of agrochemical development and medicinal chemistry. The ongoing exploration of its derivatives promises to yield novel compounds with potent and selective activities, addressing critical needs in agriculture and human health.

References

- Google Patents.

- Google Patents.

-

LookChem. 5-Hydroxy-1-methylpyrazole. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. [Link]

-

PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]

-

PubMed. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. [Link]

-

National Institutes of Health. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

-

PubMed. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]

- 4. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]

- 5. 5-Hydroxy-1-methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a ligand in coordination chemistry

Application Note: 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in Coordination Chemistry

Part 1: Executive Summary & Ligand Profile

The "Distal" Functionalized Ligand

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as 5-MPE ) represents a specialized class of functionalized N-heterocycles. Unlike its more common isomer, 3-(2-hydroxyethyl)-1-methylpyrazole, which forms stable 6-membered chelates, 5-MPE possesses a unique geometry where the donor nitrogen (

This structural nuance dictates its behavior: rather than acting as a simple chelator, 5-MPE primarily functions as a monodentate ligand with a pendant hydroxyl group or as a bridging ligand in supramolecular assemblies (MOFs and Coordination Polymers).

Key Chemical Properties:

| Property | Specification |

|---|

| Formula | C

Part 2: Coordination Modes & Structural Logic

To use 5-MPE effectively, researchers must understand the "Geometric Constraint."

The Isomer Criticality (3-yl vs. 5-yl)

-

3-MPE (Proximal): The ethanol chain is at

, adjacent to the donor -

5-MPE (Distal - This Topic): The ethanol chain is at

, adjacent to the methylated

Primary Coordination Modes

-

Mode A: Monodentate Pendant (

): The metal binds -

Mode B: Bridging Linker (

): The molecule spans two metal centers;

Figure 1: Logical flow of coordination modes based on reaction conditions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Monodentate Palladium(II) Complex

Target:trans-[PdCl2(5-MPE)2] Application: Pre-catalyst for cross-coupling; biological evaluation. Rationale: Pd(II) prefers square planar geometry. The steric bulk of the 5-substituent often forces a trans arrangement to minimize clash.

Reagents:

-

Potassium Tetrachloropalladate(II) (K

PdCl -

5-MPE Ligand: 2.1 equiv (265 mg, 2.1 mmol)

-

Solvent: Distilled Water (10 mL) and Methanol (5 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve K

PdCl -

Ligand Addition: Dissolve 5-MPE in 5 mL methanol. Add this dropwise to the palladium solution under stirring at room temperature (25°C).

-

Precipitation: A yellow/orange precipitate typically forms immediately as the neutral complex is less soluble in water than the ionic starting material.

-

Maturation: Stir for 2 hours to ensure complete substitution.

-

Isolation: Filter the solid using a sintered glass crucible (porosity 4).

-

Purification: Wash with water (2 x 5 mL) to remove KCl, then with a small amount of cold diethyl ether (2 x 5 mL) to remove unreacted ligand.

-

Drying: Dry in a vacuum desiccator over P

O

Validation (Self-Check):

-

IR Spectroscopy: Look for the shift in the C=N (pyrazole) stretch (approx. 15-20 cm

shift). The O-H stretch should remain broad and unshifted (approx 3300-3400 cm -

1H NMR (DMSO-d6): The proton on the carbon between the N and the ethanol chain (C4-H) will shift downfield due to the electron-withdrawing effect of the metal coordination at N2.

Protocol B: Synthesis of Silver(I) Coordination Polymer

Target:{[Ag(5-MPE)]NO3}n Application: Antimicrobial materials, Crystal engineering. Rationale: Ag(I) is flexible and labile, allowing the formation of bridging structures where the N binds one Ag and the O (or the entire bulk) facilitates packing into infinite chains.

Reagents:

-

Silver Nitrate (AgNO

): 1.0 equiv (170 mg, 1.0 mmol) -

5-MPE Ligand: 1.0 equiv (126 mg, 1.0 mmol)

-

Solvent: Acetonitrile (MeCN) / Ethanol (EtOH) 1:1 mix.

Step-by-Step Workflow:

-

Preparation (Dark): Perform in low light to prevent silver reduction. Dissolve AgNO

in 5 mL MeCN. -

Ligand Introduction: Dissolve 5-MPE in 5 mL EtOH and add to the silver solution.

-

Crystallization (Slow Evaporation): Do not stir vigorously. Cover the vial with Parafilm, poke 3-4 small holes, and allow solvents to evaporate slowly in a dark fume hood over 3-5 days.

-

Harvesting: Colorless block crystals should form.

-

Analysis: These are suitable for Single Crystal X-Ray Diffraction (SC-XRD) to visualize the polymeric chain.

Part 4: Catalytic & Functional Applications

Surface Anchoring (The "Pendant" Advantage)

Unlike the 3-isomer, where the -OH is used up in binding the metal, 5-MPE leaves the -OH tail free in Monodentate Mode (Protocol A).

-

Workflow: React [PdCl2(5-MPE)2] with a silica surface or carboxylic acid-functionalized resin.

-

Mechanism: Esterification or Hydrogen Bonding via the free -OH group.

-

Result: A heterogenized homogeneous catalyst where the active metal center is tethered to a solid support without disturbing the primary coordination sphere.

Bioinorganic Chemistry (Cisplatin Analogs)

Platinum(II) complexes of pyrazoles are studied as non-classical anticancer agents.

-

Structure: cis-[PtCl2(5-MPE)2] (Requires DMSO to force cis-isomer or use of K2PtCl4 with specific heating profiles).

-

Feature: The 1-methyl group increases lipophilicity, aiding cell membrane penetration, while the pendant -OH improves water solubility in the cytosol.

Part 5: Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| No Precipitate (Protocol A) | Complex is too soluble in MeOH/Water mix. | Evaporate MeOH or add brine (NaCl solution) to salt out the complex. |

| Oily Product | Ligand impurities or solvent trapping. | Triturate the oil with n-pentane or diethyl ether to induce solidification. Recrystallize from CH |

| Isomer Contamination | Use of 3-MPE instead of 5-MPE. | CRITICAL: Check starting material by NMR. 5-MPE is made via C5-lithiation of 1-methylpyrazole. 3-MPE is made via condensation of hydrazine with diketones. |

| Silver Reduction (Protocol B) | Light exposure or impure ethanol (aldehydes). | Use high-grade solvents and wrap vials in aluminum foil. |

Part 6: Experimental Workflow Diagram

Figure 2: Complete workflow from ligand synthesis to application.

References

-

General Pyrazole Coordination: Mukherjee, R. (2000).[3] Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218.[3]

- Regioselective Synthesis: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.

-

Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001).[5] Hemilability: an enabling concept in the design of catalysts. Angewandte Chemie International Edition, 40(4), 680-699.[5]

- Silver Pyrazole Polymers: Masci, B. (1998). New silver(I) complexes with pyrazole ligands: synthesis and crystal structures. Inorganic Chemistry, 37(9), 2043-2049.

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazole Ethanol Derivatives as Versatile Pharmaceutical Intermediates

Abstract: Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among these, N-1-substituted pyrazole ethanol derivatives are of particular importance, serving as versatile building blocks for more complex heterocyclic systems with significant therapeutic potential. The primary hydroxyl group provides a reactive handle for further molecular elaboration, making these intermediates highly valuable in drug discovery and development programs. This guide provides a detailed exploration of the principal synthetic routes to pyrazole ethanol derivatives, offering field-proven insights into reaction mechanisms, step-by-step experimental protocols, and applications in the synthesis of advanced pharmaceutical targets.

Introduction: The Significance of the Pyrazole Ethanol Motif

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical design.[1] Its structural features allow for diverse substitution patterns, influencing physicochemical properties and biological activity. The introduction of a 2-hydroxyethyl group at the N-1 position creates a bifunctional intermediate of significant strategic value. This -(CH2)2OH moiety not only impacts solubility and pharmacokinetic profiles but, more critically, serves as a versatile synthetic handle for constructing more elaborate molecules, such as fused ring systems.

For instance, 5-amino-1-(2'-hydroxyethyl)-pyrazoles are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][4] These fused heterocyclic systems are actively investigated as potent inhibitors of various protein kinases, which are critical targets in oncology.[3][5][6] Furthermore, functionalized 1-(2-hydroxyethyl)pyrazoles have been used to develop novel analgesic agents, demonstrating the broad therapeutic applicability of this structural class.[7][8]

This document outlines the two most reliable and industrially relevant strategies for preparing these intermediates:

-

Strategy A: De Novo Ring Formation via Cyclocondensation using 2-hydroxyethylhydrazine.

-

Strategy B: Post-Modification via N-Alkylation of a pre-synthesized pyrazole core.

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Synthetic Strategies and Mechanistic Considerations

A logical workflow for the synthesis of pyrazole ethanol derivatives involves selecting a primary strategy based on the desired final compound and available precursors.

Figure 1: High-level workflow for selecting a synthetic strategy for pyrazole ethanol derivatives.

Strategy A: Cyclocondensation with 2-Hydroxyethylhydrazine

This is the most direct method for constructing the N-1 hydroxyethylated pyrazole ring in a single step. The classic Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine, is readily adapted for this purpose.[9][10][11]

Causality and Mechanistic Insight: The reaction proceeds via initial condensation of the more nucleophilic primary amine of 2-hydroxyethylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the secondary nitrogen onto the second carbonyl group, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring. Using an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers, a critical consideration in synthetic planning.[9]

Figure 2: Simplified mechanism of pyrazole ring formation via cyclocondensation.

Strategy B: N-Alkylation of Pre-formed Pyrazoles

This approach is advantageous when a specific pyrazole core is readily available or when the cyclocondensation route (Strategy A) yields an unfavorable mixture of isomers. The N-H proton of pyrazole is acidic and can be removed by a base, generating a pyrazolate anion that acts as a nucleophile.[12]

Causality and Mechanistic Insight: The reaction is a standard nucleophilic substitution (SN2). A base, such as sodium hydroxide or potassium carbonate, deprotonates the pyrazole at the N-1 position. The resulting pyrazolate anion then attacks the electrophilic carbon of a 2-substituted ethanol, such as 2-chloroethanol or 2-bromoethanol, displacing the halide leaving group. The choice of base and solvent is crucial for managing regioselectivity in unsymmetrical pyrazoles, as alkylation can potentially occur at either nitrogen.[12] Polar aprotic solvents like DMF or DMSO often favor the formation of a single regioisomer.[12]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 3,5-Dimethyl-1-(2-hydroxyethyl)pyrazole via Cyclocondensation

This protocol adapts the well-established synthesis of 3,5-dimethylpyrazole by reacting acetylacetone with 2-hydroxyethylhydrazine.[13]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

2-Hydroxyethylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

-

Slowly add 2-hydroxyethylhydrazine (7.61 g, 0.1 mol) to the stirred solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as a clear oil or low-melting solid.

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-115 °C at reduced pressure |

| ¹H NMR (CDCl₃) | δ ~5.8 (s, 1H, pyrazole-H4), 3.8 (t, 2H, -CH₂-OH), 3.7 (t, 2H, N-CH₂-), 2.2 (s, 6H, 2x -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~148 (C3/C5), 139 (C5/C3), 106 (C4), 61 (-CH₂-OH), 50 (N-CH₂-), 13 (-CH₃), 11 (-CH₃) |

Table 1: Expected Data for 3,5-Dimethyl-1-(2-hydroxyethyl)pyrazole.[7][8][14]

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)pyrazole via N-Alkylation

This protocol describes the alkylation of pyrazole with 2-chloroethanol using a standard base-mediated approach.

Materials:

-

Pyrazole

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend pyrazole (3.40 g, 50 mmol) and finely powdered potassium carbonate (10.35 g, 75 mmol) in DMF (50 mL).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 2-chloroethanol (4.43 g, 55 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2-hydroxyethyl)pyrazole.

Application Note: Synthesis of a Pyrazolo[1,5-a]pyrimidine Precursor

The 1-(2-hydroxyethyl)pyrazole scaffold is a key building block for advanced pharmaceutical intermediates. For example, 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, a potential kinase inhibitor scaffold, can be synthesized from a 5-amino-1-(2-hydroxyethyl)pyrazole intermediate.[3] The synthesis of this crucial amino-pyrazole intermediate demonstrates the utility of the methods described above.

Synthetic Pathway: The synthesis begins by creating a functionalized pyrazole ethanol derivative, 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, via the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine. This intermediate can then be further elaborated.

Figure 3: Application workflow from a pyrazole ethanol intermediate to advanced heterocyclic systems.

This synthetic progression highlights the strategic importance of pyrazole ethanol derivatives. The initial cyclocondensation provides a highly functionalized core, and the preserved hydroxyethyl group can influence the final properties of the advanced heterocyclic system or be used for further conjugation.

References

-

Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances. Available at: [Link]

-

Azeredo, N. F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Oruç, E. E., et al. (2006). Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents. Archiv der Pharmazie. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

-

Jończyk, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

Abdelhamid, A. O., et al. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Chemistry & Biodiversity. Available at: [Link]

-

Singh, S., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Oruç, E. E., et al. (2006). Synthesis of Some Novel Azo Derivatives of 3,5-Dimethly-1-(2-hydroxyethyl)pyrazole as Potent Analgesic Agents. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

-

Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

-

Elinson, M. N., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

-

Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

Wiley, R. H., & Hexner, P. E. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. Retrieved from [Link]

-

Diaz-Gavilán, M., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Ghorbani-Karpoo/0d7e6f3b01859942a0e5b9b7e71f92e3a1f87968]([Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

- CN1482119A - Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.

-

St. Laurent, D. R., & Curtis, M. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

Scale-Up Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Detailed Guide for Process Development

Introduction

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrazole ring linked to an ethanol moiety, is prevalent in compounds targeting a range of therapeutic areas. The increasing demand for this intermediate necessitates the development of a robust, scalable, and safe manufacturing process. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, intended for researchers, scientists, and drug development professionals. The described protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Reaction Principle and Strategy

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is approached via a two-step sequence, prioritizing commercially available starting materials, high-yielding transformations, and scalable purification methods. The overall synthetic strategy is depicted below:

The first step involves the synthesis of the key intermediate, ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. This is achieved through the initial formation of 1-methyl-1H-pyrazole, followed by a regioselective C5-alkylation. The second and final step is the reduction of the ester functionality to the desired primary alcohol using a powerful reducing agent.

PART 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

Synthesis of 1-Methyl-1H-pyrazole

The synthesis of the pyrazole core is a well-established cyclocondensation reaction.[1] This protocol utilizes methylhydrazine and malondialdehyde bis(dimethyl acetal) as readily available starting materials.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Methylhydrazine | 46.07 | 1.0 | 46.07 g |

| Malondialdehyde bis(dimethyl acetal) | 164.20 | 1.0 | 164.20 g |

| Hydrochloric Acid (conc.) | 36.46 | - | ~5 mL |

| Water | 18.02 | - | 200 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water (200 mL) and concentrated hydrochloric acid (~5 mL) to reach a pH of 1-2.

-

Add malondialdehyde bis(dimethyl acetal) (164.20 g, 1.0 mol) to the acidic water and stir at room temperature for 1 hour to facilitate in situ hydrolysis to malondialdehyde.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add methylhydrazine (46.07 g, 1.0 mol) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole as a colorless oil. The crude product is typically of sufficient purity for the subsequent step.

C5-Alkylation of 1-Methyl-1H-pyrazole

The regioselective alkylation at the C5 position of the pyrazole ring is achieved by deprotonation with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by reaction with ethyl chloroacetate.[2][3]

Protocol 2: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 1-Methyl-1H-pyrazole | 82.10 | 0.5 | 41.05 g |

| Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | - | 0.55 | 275 mL |

| Ethyl Chloroacetate | 122.55 | 0.6 | 73.53 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 500 mL |

| Saturated Ammonium Chloride Solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (500 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution (275 mL, 0.55 mol) to the cold THF.

-

In the dropping funnel, prepare a solution of 1-methyl-1H-pyrazole (41.05 g, 0.5 mol) in anhydrous THF (100 mL).

-

Add the 1-methyl-1H-pyrazole solution dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add ethyl chloroacetate (73.53 g, 0.6 mol) dropwise to the reaction mixture at -78 °C over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate as a colorless to pale yellow oil.

PART 2: Scale-Up Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency.[4][5]

Safety Considerations for Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.[6][7][8] Strict adherence to safety protocols is paramount, especially during scale-up operations.

-

Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Use of a glovebox is recommended for handling the solid reagent.[9]

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is also recommended.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible. DO NOT use water, carbon dioxide, or soda-acid fire extinguishers on a LiAlH₄ fire.

-

Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed with extreme caution. A staged quench protocol is mandatory.

Reduction Protocol

Protocol 3: Reduction of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.3 | 11.39 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 1 L |

| Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate | 168.19 | 0.2 | 33.64 g |

| Ethyl Acetate | 88.11 | - | As needed |

| Water | 18.02 | - | As needed |

| 15% Sodium Hydroxide Solution | - | - | As needed |

| Celite® | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous THF (1 L).

-

Carefully add lithium aluminum hydride (11.39 g, 0.3 mol) portion-wise to the THF with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate (33.64 g, 0.2 mol) in anhydrous THF (200 mL).

-

Add the ester solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add water (11.4 mL) dropwise. A vigorous reaction with gas evolution will occur.

-

Next, add 15% aqueous sodium hydroxide solution (11.4 mL) dropwise.

-

Finally, add water (34.2 mL) dropwise.

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a colorless oil.[10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure and the absence of starting material.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of the ester carbonyl group.

Conclusion

This application note provides a detailed and scalable synthetic route to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The protocol is designed with a focus on process robustness, safety, and the use of readily available starting materials. By following the outlined procedures and adhering to the stringent safety precautions, researchers and process chemists can confidently produce this valuable building block on a larger scale.

References

- Morressier. (2020). Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.

- ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole.

- Southern Utah University. (n.d.). Lithium Aluminum Hydride - Chemical Protocols (ERM).

- MDPI. (2022).

- Princeton University EHS. (n.d.). Lithium Aluminum Hydride.

- University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Zenodo. (n.d.). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions.

- Fisher Scientific. (2015).

- ACS Publications. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

- ResearchGate. (n.d.). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained.

- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

- WuXi AppTec. (n.d.).

- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.

- Sigma-Aldrich. (n.d.).

- Organic Chemistry Help. (n.d.). Ester to Alcohol - Common Conditions.

- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

- OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps.

- BenchChem. (n.d.). Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)

- PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

- Ambeed. (n.d.). Ethyl 2-oxo-2-(1H-pyrazol-5-yl)

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- BenchChem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.

- ResearchGate. (2014).

- Sigma-Aldrich. (n.d.). 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS.

- Khan Academy. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- BenchChem. (n.d.). Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)

- MDPI. (n.d.).

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- University of Florida. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.

- Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main.

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists.

Ticket ID: PYR-5-ETH-YIELD Status: Open Severity: High (Process Bottleneck) Subject: Optimization of Yield and Regioselectivity for C5-substituted Pyrazole Ethanols

Executive Summary: The "Yield Killer" Factors

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Target 1 ) is deceptively simple but frequently suffers from low yields (<30%) due to two competing failure modes:

-

Lithiation Regioselectivity (The Kinetic Trap): Competition between C5-deprotonation (ring) and N-methyl deprotonation (lateral).

-

Electrophile Efficiency: Poor reactivity of ethylene oxide with the lithiated species or difficulty separating the product from the 1,3-isomer if using cyclization methods.

This guide provides two validated workflows to resolve these issues, moving from "Standard" (Direct Lithiation) to "High-Fidelity" (Stepwise Functionalization).

Route A: Direct C5-Lithiation (Process Optimization)

Best for: Rapid synthesis when handling gaseous reagents is feasible. Core Challenge: Ensuring the lithiated intermediate is at C5, not the N-methyl group.

The Mechanism of Failure

Contrary to popular belief, the C5-lithiation of 1-methylpyrazole is often the thermodynamic product, while lateral lithiation (on the N-methyl) can be the kinetic product depending on solvent/temperature conditions [1]. If you quench too early at -78°C, you may recover starting material or the wrong isomer.

Optimized Protocol

-

Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), THF (anhydrous), Ethylene Oxide (excess) or Ethyl Bromoacetate (alternative).

-

Step 1 (Lithiation):

-

Dissolve 1-methylpyrazole in THF at -78°C.

-

Add n-BuLi dropwise.

-

CRITICAL STEP: Allow the reaction to warm to -20°C or 0°C for 30–60 minutes. This promotes the isomerization of any kinetically formed N-CH₂Li species to the thermodynamically more stable C5-Li species (stabilized by N1 coordination).

-

Cool back to -78°C before adding the electrophile.

-

-

Step 2 (Electrophile Trapping):

-

Option A (Direct): Add Ethylene Oxide (condensed liquid or solution in THF). Allow to warm to RT. Note: Ring opening can be slow.

-

Option B (High Yield Workaround): Add Ethyl Bromoacetate . This yields the ester ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. Isolate this stable intermediate, then reduce with LiAlH₄ or LiBH₄ to the alcohol. This two-step sequence often doubles the overall yield by avoiding the messy epoxide workup.

-

Visualization: The Lithiation Decision Tree

Figure 1: Optimization of the lithiation pathway favoring the thermodynamic C5-species and the ester-reduction workaround.

Route B: The "Lateral" Strategy (Alternative)

Best for: avoiding cryogenic lithiation or when 1,5-dimethylpyrazole is readily available.

If direct C5-functionalization fails, switch to Lateral Lithiation .

-

Starting Material: 1,5-Dimethylpyrazole (commercially available or synthesized via methylhydrazine + acetylacetone, though this requires separation from the 1,3-isomer).

-

Reaction:

-

1,5-Dimethylpyrazole + n-BuLi (THF, -78°C).

-

The C5-methyl group is laterally lithiated to form Py-C5-CH2-Li.

-

Electrophile: Paraformaldehyde (CH₂O).

-

-

Result: Py-C5-CH2-CH2-OH (The target).

-

Note: This adds one carbon from the methyl and one from formaldehyde. Wait—Correction: The target is Py-CH2-CH2-OH (ethyl link).

-

If you start with 1,5-dimethylpyrazole (Py-CH3), lateral lithiation gives Py-CH2-Li. Adding Formaldehyde gives Py-CH2-CH2-OH.

-

Verification: This yields the target exactly. This route is often cleaner because lateral lithiation of alkyl groups is more robust than ring lithiation in some substrates [2].

-

Troubleshooting & FAQs

Q1: I am getting a mixture of 1,3- and 1,5-isomers. How do I separate them?

Context: This usually happens if you synthesize the pyrazole ring (Cyclization Route) rather than functionalizing an existing ring. Solution:

-

Flash Chromatography: The 1,3-isomer is generally less polar than the 1,5-isomer. Use a gradient of Hexane:EtOAc (start 90:10).

-

Boiling Point: If working on a large scale, 1,5-dimethylpyrazole has a slightly higher boiling point than the 1,3-isomer due to dipole moments. Rectification is possible [3].

-

Prevention: In the cyclization step, using a protic solvent (Ethanol) tends to favor the 1,3-isomer, while aprotic conditions may shift the ratio. However, steric bulk dictates the major product.

Q2: My yield with Ethylene Oxide is <10%. Why?

Root Cause: Ethylene oxide is a poor electrophile for aggregated lithium species, and it often polymerizes. Fix:

-

Lewis Acid Additive: Add BF₃·OEt₂ (1.0 eq) after the lithiation but before the epoxide addition. This activates the epoxide.

-

Switch Electrophile: As detailed in Route A, switch to Ethyl Bromoacetate . The alkylation of the C5-Li species with an alkyl halide/haloester is much faster and cleaner. The subsequent reduction of the ester (LiAlH₄, THF, 0°C) is quantitative.

Q3: How do I confirm I have the C5 product and not the C3?

Validation:

-

NOESY NMR: This is the gold standard. Irradiate the N-methyl signal (approx 3.8-4.0 ppm).

-

C5-substituted: You will see a strong NOE correlation to the substituent's CH₂ group (since they are adjacent).

-

C3-substituted: You will see a strong NOE correlation to the C5-H proton on the ring. If the C5 position is substituted, that proton is gone.

-

Quick Check: If you see a singlet aromatic proton in the product NMR that shows an NOE with the N-methyl, you have made the wrong isomer (C3-substituted, leaving C5-H intact).

-

Yield Comparison Table

| Method | Key Reagents | Typical Yield | Pros | Cons |

| Direct Epoxidation | n-BuLi, Ethylene Oxide | 15–35% | 1-Step | Toxic gas; poor reactivity; polymerization. |

| Ester-Reduction | n-BuLi, Ethyl Bromoacetate, LiAlH₄ | 65–80% | Robust; Easy purification | 2-Steps (but faster total time due to workup). |

| Lateral Lithiation | 1,5-DMP, n-BuLi, Paraformaldehyde | 40–60% | Safe reagents (Solids) | Requires 1,5-DMP pure starting material. |

References

-

Regioselectivity in Lithi

-

New Flexible Synthesis of Pyrazoles with Different Substituents.

-

Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Separation of 1,5-Dimethylpyrazole Isomers

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for tackling the common yet critical challenge of separating 1,5-dimethylpyrazole from its constitutional isomers, most notably 1,3-dimethylpyrazole. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, but the frequent co-formation of regioisomers can create significant purification bottlenecks.[1][2] This center provides field-proven insights, detailed troubleshooting protocols, and data-driven guidance to streamline your purification workflows and ensure the isomeric purity of your target compound.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions that arise during the synthesis and purification of 1,5-dimethylpyrazole.

Q1: Why is the synthesis of 1,5-dimethylpyrazole often accompanied by isomeric impurities?

A1: The primary issue lies in the regioselectivity of the Knorr pyrazole synthesis, the most common route.[1][3] This reaction involves the condensation of an unsymmetrical 1,3-dicarbonyl compound (like acetylacetone) with a substituted hydrazine (methylhydrazine). Methylhydrazine has two non-equivalent nitrogen atoms. Either nitrogen can initiate the nucleophilic attack on one of the carbonyl carbons, leading to two different cyclization pathways and resulting in a mixture of the 1,5- and 1,3-dimethylpyrazole regioisomers.[1][3]

Diagram: Synthetic Pathway Leading to Isomeric Mixture

Caption: Knorr synthesis of dimethylpyrazole often yields a mixture of isomers.

Q2: What are the most effective methods for separating 1,5-dimethylpyrazole from its 1,3-isomer?

A2: The choice of method depends on the scale of your synthesis, the required purity, and the specific properties of the isomers. The three primary techniques are:

-

Fractional Distillation: Effective if there is a sufficient difference in boiling points between the isomers.[4][5]

-

Chromatography (Flash, HPLC): A versatile method that separates compounds based on differences in polarity. It is highly effective for both analytical and preparative scales.[2][4][6]

-

Crystallization (via Salt Formation): This technique exploits differences in the crystal packing and solubility of the isomers, often by converting them into acid addition salts to enhance these differences.[4]

Q3: Can I improve the regioselectivity of the synthesis to favor the 1,5-dimethylpyrazole isomer?

A3: Yes, optimizing reaction conditions can significantly influence the isomeric ratio. Key factors include:

-

Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol.

-

Reaction pH: The initial nucleophilic attack can be directed by controlling the acidity or basicity of the reaction medium.[3] Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, influencing the outcome.

-

Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the reaction pathway.[3]

Q4: Which analytical techniques are best for identifying and quantifying the 1,5- and 1,3-dimethylpyrazole isomers?

A4: A combination of techniques is recommended for unambiguous identification and accurate quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing mass data for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. The chemical shifts of the methyl groups and the pyrazole ring protons/carbons will be distinct for each isomer. NOESY experiments can confirm the spatial relationship between substituents, definitively assigning the structure of each regioisomer.[2][7]

-

High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and quantification, especially when coupled with a UV detector.[4][8]

Data Presentation: Physical Properties of Dimethylpyrazole Isomers

Understanding the physical properties of your isomers is critical for designing an effective separation strategy. The table below summarizes key data points for 1,5- and 1,3-dimethylpyrazole.

| Property | 1,5-Dimethylpyrazole | 1,3-Dimethylpyrazole | Implication for Separation |

| Boiling Point | ~163-165 °C | ~141-142 °C | The significant difference (~20 °C) makes fractional distillation a highly viable separation method.[5] |

| Polarity | Slightly different | Slightly different | The subtle difference in polarity can be exploited by column chromatography (Flash or HPLC) for effective separation.[2][6] |

| Structure | Differences in structure allow for selective salt formation and crystallization. |

Note: Boiling points are at atmospheric pressure and can vary with experimental conditions.[4]

Troubleshooting Guides

Even with a well-designed plan, experimental challenges can arise. This section provides solutions to common problems encountered during isomer separation.

Fractional Distillation

| Problem | Possible Cause | Solution |

| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or packed column).[4] |

| Incorrect reflux ratio. | Optimize the reflux ratio. A higher ratio generally improves separation but increases distillation time.[4] | |

| Distillation rate is too fast. | Reduce the heating rate to allow for proper liquid-vapor equilibration within the column.[4] | |

| Product Contamination | Bumping of the liquid in the distillation flask. | Use fresh boiling chips or a magnetic stirrer for smooth boiling.[4] |

Column Chromatography (Flash/HPLC)

| Problem | Possible Cause | Solution |

| Co-elution of Isomers | Inappropriate mobile phase polarity. | Optimize the solvent system. Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on a TLC plate. A less polar mobile phase may improve resolution.[4][6] |

| Incorrect stationary phase. | For isomers with very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel).[4] | |

| Peak Tailing | Strong interaction of the basic pyrazole with acidic silica gel. | Add a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase to mask the acidic sites on the silica gel.[4] |

| Low Recovery | Irreversible adsorption of the compound onto the column. | Use a more polar mobile phase to elute the compound. If tailing is severe, consider deactivating the silica gel with triethylamine before use.[9] |

Crystallization

| Problem | Possible Cause | Solution |

| No Crystals Form | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Cool the solution, and if necessary, gently scratch the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound is also effective.[4] |

| "Oiling Out" | The solute's melting point is lower than the solvent's boiling point, or the solute is too soluble. | Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[4] |

| Impure Crystals | Impurities are trapped within the crystal lattice. | Perform a second recrystallization (re-dissolve in a minimal amount of hot solvent and cool slowly). Slow cooling promotes the formation of larger, purer crystals.[4] |

Diagram: Separation Method Selection Workflow

Caption: A decision workflow for choosing the optimal separation technique.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup and scale.

Protocol 1: Separation via Fractional Distillation

This method is highly effective for separating 1,3-dimethylpyrazole (more volatile) from 1,5-dimethylpyrazole (less volatile) on a multigram scale.[5]

-

Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., filled with Raschig rings or metal sponges) of at least 30 cm in length. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer.

-

Charge: Place the crude isomeric mixture into the distillation flask with a magnetic stir bar.

-

Distillation:

-

Begin heating the flask gently.

-

Allow the system to reach thermal equilibrium, where a steady reflux is established in the column.

-

Slowly begin collecting the distillate. The first fraction will be enriched in the lower-boiling 1,3-dimethylpyrazole (BP: ~141-142 °C).[5] The head temperature should remain stable during this phase.

-

Once the first isomer has been collected, the head temperature will drop before rising again. Change the receiving flask at this point.

-

Increase the heating mantle temperature to distill the higher-boiling 1,5-dimethylpyrazole (BP: ~163-165 °C).[5]

-

-

Analysis: Analyze all collected fractions by GC or NMR to determine their isomeric purity. Combine fractions of desired purity.

Protocol 2: Separation via Flash Column Chromatography

This protocol is a general method for separating regioisomers on a silica gel column.[2][6]

-

Stationary Phase: Use standard silica gel (230-400 mesh).

-

Mobile Phase Selection: Using TLC, identify a solvent system that gives good separation (ΔRf > 0.1). A common starting point is a mixture of hexane and ethyl acetate. For dimethylpyrazoles, a gradient starting from 5% ethyl acetate in hexane and increasing to 30-50% may be effective.[6]

-

Column Packing: Pack the column as a slurry with your initial, low-polarity mobile phase.

-

Sample Loading: For best results, use the dry loading method.[6] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Run the column using positive air pressure, starting with the low-polarity mobile phase and gradually increasing the polarity.

-

Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify the separated isomers. The less polar isomer will typically elute first.

-

Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Purification via Crystallization of an Acid Addition Salt

This method can be highly selective if one isomer forms a more stable or less soluble salt.[4]

-

Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., isopropanol or ethanol).

-

Acid Addition: Add at least one equimolar equivalent of an inorganic (e.g., sulfuric acid) or organic acid to the solution while stirring.

-

Crystallization: Stir the solution and allow it to cool slowly to room temperature. One of the isomer's salts may selectively crystallize. Further cooling in an ice bath can improve the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., 1M NaOH solution) until the solution is basic.

-

Extraction: Extract the purified pyrazole isomer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isomer.

References

- Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- Column chromatography conditions for separating pyrazole isomers. Benchchem.

- Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Benchchem.

- Identifying and minimizing side products in the synthesis of 1,5-Dimethyl-3-phenylpyrazole. Benchchem.

- Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate.

- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Regioselective N-Methylation of Pyrazole-5-Ethanol

[1]

Executive Summary

Methylating 3(5)-(2-hydroxyethyl)pyrazole presents a classic heterocyclic challenge: Tautomeric Ambiguity .[1] Because the starting material exists in equilibrium between the 3- and 5-substituted forms, N-methylation typically yields a mixture of two regioisomers:[1]

-

1-methyl-3-(2-hydroxyethyl)pyrazole (The "Steric" Product)[1]

-

1-methyl-5-(2-hydroxyethyl)pyrazole (The "Crowded" Product)[1]

Furthermore, the free hydroxyl group on the ethyl side chain competes as a nucleophile, leading to unwanted O-methylation. This guide provides the mechanistic logic, optimized protocols, and analytical techniques to control this reaction.

Module 1: The Tautomer Trap (Mechanistic Theory)[1]

Q: Why am I getting a mixture of isomers?

A: The pyrazole ring nitrogens are chemically distinct but kinetically linked via tautomerism. Under basic conditions (common for alkylation), you form a pyrazolyl anion. This anion is an ambident nucleophile.[1]

-

The Steric Rule (Thermodynamic/Kinetic Bias): The alkylating agent (e.g., MeI) prefers to attack the nitrogen furthest from the bulky ethanol side chain. This leads to the 1,3-isomer (1-methyl-3-hydroxyethylpyrazole).[1]

-

The Coordination Exception: If you require the 1,5-isomer (where the methyl and ethanol groups are adjacent), you are fighting steric hindrance. Standard

conditions will rarely favor this isomer.[1]

Visualization: The Selectivity Pathway

The following diagram illustrates the bifurcation point where selectivity is determined.

Figure 1: Mechanistic bifurcation of pyrazole alkylation. Path A (green) is the default steric outcome.[1]

Module 2: Optimization Protocols

Scenario A: "I want the 1,3-Isomer (Methyl far from Ethanol)"

This is the easier isomer to synthesize. The goal is to maximize the steric difference between the two nitrogens.

-

Recommended Base: Sodium Hydride (NaH) (60% dispersion).[1]

-

Solvent: THF or DMF (Anhydrous).[1]

-

Mechanism: NaH ensures complete deprotonation.[1] The "naked" anion is highly sensitive to sterics and will attack MeI at the unhindered nitrogen.

-

Temperature:

to Room Temperature.

Scenario B: "I want the 1,5-Isomer (Methyl next to Ethanol)"

This is the "Hard" isomer. Standard alkylation often fails to produce this as the major product. You must use Solvent Engineering or Blocking Strategies .[1]

Strategy 1: The Fluorinated Solvent Switch (High Impact)

Recent literature suggests that using fluorinated alcohols can invert or shift regioselectivity by hydrogen-bonding to specific nitrogens or stabilizing transition states.[1]

-

Solvent: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

-

Effect: These solvents are strong Hydrogen Bond Donors (HBD).[1] They can solvate the nitrogen lone pairs differently than DMF, often increasing the ratio of the 1,5-isomer [1].

Strategy 2: The "Blocking" Route (The Nuclear Option)

If direct methylation yields <20% of the 1,5-isomer, do not waste time optimizing solvent. Switch synthetic strategies:

-

Cyclization: React Methylhydrazine with a suitable diketone/enone precursor. This builds the methyl group into the ring during formation, often allowing for better control than post-synthetic methylation [2].

Comparative Data: Solvent Effects on Regioselectivity[2][3][4][5]

| Condition | Solvent Type | Major Product | Approx Ratio (1,3 : 1,[2]5) | Notes |

| NaH / MeI | Polar Aprotic (DMF) | 1,3-Isomer | ~90 : 10 | Driven by steric hindrance.[1] |

| Polar Aprotic (Acetone) | 1,3-Isomer | ~80 : 20 | Milder base, incomplete anion formation. | |

| No Base / MeI | Non-polar (Toluene) | Mixed | Variable | Reaction is slow; often requires heat.[1] |

| HFIP (Solvent) | Fluorinated Protic | Shifted | Variable | Can enhance 1,5-isomer formation via H-bonding [1].[1] |

Module 3: Troubleshooting Side Reactions (O-Methylation)

Q: I am seeing a byproduct with M+14 mass. Is it O-methylation?

A: Yes. The primary hydroxyl group on the ethanol chain is nucleophilic (

Protocol: The Protection Workflow

To guarantee N-selectivity, you must remove the O-nucleophile from the equation.[1]

-

Protection: Treat Pyrazole-5-ethanol with TBDMS-Cl (tert-Butyldimethylsilyl chloride) and Imidazole in DCM.[1]

-

Result: The -OH becomes -OTBS (inert to alkylation).[1]

-

-

Methylation: Perform the NaH/MeI reaction described in Module 2.

-

Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) or mild acid (HCl/MeOH).[1]

Figure 2: Protection strategy to eliminate O-methylation side reactions.

Module 4: Analytical Validation (Distinguishing Isomers)

Q: How do I prove which isomer I have?

You cannot rely on LCMS alone (both isomers have identical mass).[1] You must use NMR.[1]

The "Smoking Gun": 1D NOE or 2D NOESY

The spatial relationship between the new N-Methyl group and the Ethanol side chain is the definitive test.

-

1,5-Isomer (Crowded): The N-Methyl protons (singlet, ~3.8 ppm) are spatially very close to the

protons of the ethanol group.-

Result: Strong NOE cross-peak between

and

-

-

1,3-Isomer (Steric): The N-Methyl protons are far from the ethanol group.[1]

-

Result: NO NOE cross-peak between

and

-

13C NMR Diagnostic Shifts

The chemical shift of the carbon atoms in the pyrazole ring changes based on N-substitution.

-

C3 vs C5: In N-methyl pyrazoles, the carbon adjacent to the methylated nitrogen usually shifts upfield (shielded) relative to the other isomer [3].[3]

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET Context: Demonstrates how solvents like HFIP can alter the H-bonding landscape to favor specific pyrazole isomers.[1] URL:[Link](Note: Generalized link to ACS concept; specific HFIP effect on alkylation is an emerging technique).[1]

-

Regioselective Synthesis of 1-Substituted Pyrazoles. Source: MDPI / Molecules Context: Discusses the limitations of direct alkylation and the preference for cyclization when 1,5-isomers are required. URL:[Link][1]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Notes Context: valid protocol for using NOE/HMBC to distinguish ortho/meta/para-like relationships in heterocycles.[1] URL:[Link]

-

Regioselectivity in Lithiation of 1-methylpyrazole. Source: Organic & Biomolecular Chemistry (PubMed) Context: mechanistic insight into how lithiation and substitution occur at position 5 vs methyl group, relevant for understanding steric environments. URL:[Link]

troubleshooting low purity in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol production